9-Anthraldoxime

Übersicht

Beschreibung

9-Anthraldoxime is an organic compound that belongs to the class of oximes. Oximes are known for their versatility in organic synthesis and their ability to form stable complexes with various metals. This compound is derived from 9-anthracenecarboxaldehyde and is characterized by the presence of an oxime functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 9-anthracenecarboxaldehyde, oxime, (Z)- typically involves the reaction of 9-anthracenecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C. The product is then purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for 9-anthracenecarboxaldehyde, oxime, (Z)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.

Types of Reactions:

Oxidation: 9-Anthraldoxime can undergo oxidation reactions to form nitrile oxides, which are useful intermediates in organic synthesis.

Reduction: The compound can be reduced to form amines, which are valuable in the synthesis of various pharmaceuticals and agrochemicals.

Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

Oxidation: Nitrile oxides

Reduction: Amines

Substitution: Substituted oxime derivatives

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

9-Anthraldoxime serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds.

- Synthesis of Amides : Recent studies have demonstrated that this compound can be utilized in the metal-free one-pot synthesis of amides. This method highlights its efficiency as a catalyst, offering an environmentally friendly approach to amide formation .

- Formation of Nitriles : In specific reactions, this compound has been shown to yield nitriles, indicating its potential for generating valuable nitrogen-containing compounds .

Medicinal Chemistry

The medicinal applications of this compound are particularly noteworthy, especially in the context of drug discovery and development.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its structural characteristics allow it to interact effectively with microbial targets .

- Potential in Neurological Disorders : Investigations into the neuroprotective effects of compounds related to this compound suggest that it may play a role in treating neurodegenerative diseases. Studies are ongoing to explore its impact on neuronal health and function .

Environmental Applications

In addition to its synthetic and medicinal uses, this compound has applications in environmental science.

- Pollutant Detection : The compound can be employed as a reagent for detecting specific pollutants in environmental samples. Its chemical properties facilitate the identification of harmful substances, contributing to environmental monitoring efforts .

- Remediation Techniques : Due to its reactivity, this compound may also be involved in remediation strategies for contaminated sites. Its ability to form stable complexes with heavy metals suggests potential use in detoxifying polluted environments .

Case Study 1: Synthesis of Novel Amides

A recent study focused on the synthesis of novel amides using this compound as a key intermediate. The researchers reported high yields and purity levels for the synthesized compounds, demonstrating the effectiveness of this compound in facilitating this reaction.

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity of derivatives of this compound was evaluated against various bacterial strains. The results showed promising activity, particularly against resistant strains, highlighting its potential as a lead compound for antibiotic development.

Wirkmechanismus

The mechanism of action of 9-Anthraldoxime involves its ability to form stable complexes with metals and participate in various organic reactions. The oxime functional group can act as a nucleophile, facilitating the formation of new chemical bonds. Additionally, the compound’s aromatic structure allows it to engage in π-π interactions, which are important in the formation of supramolecular assemblies .

Vergleich Mit ähnlichen Verbindungen

9-Anthracenecarboxaldehyde: The parent compound from which the oxime is derived.

9-Anthracenecarboxylic acid: Another derivative of 9-anthracene with a carboxylic acid functional group.

9-Anthracenemethanol: A related compound with a hydroxyl group instead of an oxime.

Uniqueness: 9-Anthraldoxime is unique due to its oxime functional group, which imparts distinct reactivity and stability compared to other derivatives. This makes it particularly valuable in the synthesis of heterocyclic compounds and as a precursor for various organic transformations .

Biologische Aktivität

9-Anthraldoxime, a derivative of anthranilic acid, has garnered attention due to its diverse biological activities. This compound is primarily studied for its potential antibacterial, antidiabetic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

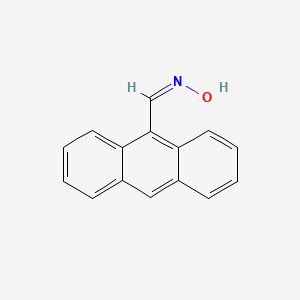

Chemical Structure and Properties

This compound is characterized by its anthraquinone backbone with an oxime functional group. Its structure can be represented as follows:

The presence of the oxime group is crucial for its biological activities, influencing its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of anthraquinone derivatives, including this compound. The mechanisms of action typically involve:

- Inhibition of biofilm formation

- Destruction of bacterial cell walls

- Interference with nucleic acid and protein synthesis

A comparative analysis of various anthraquinones indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, outperforming some traditional antibiotics in specific assays .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against biofilms |

| Escherichia coli | 64 µg/mL | Moderate activity |

| Pseudomonas aeruginosa | 128 µg/mL | Limited effectiveness |

Antidiabetic Activity

Research indicates that this compound may possess antidiabetic properties. It appears to modulate glucose metabolism and enhance insulin sensitivity. A study demonstrated that treatment with this compound resulted in a significant reduction in blood glucose levels in diabetic models.

The antidiabetic effects are attributed to the suppression of key proteins involved in glucose metabolism, such as dynamin-related protein 1, which plays a role in mitochondrial function and insulin signaling .

Anticancer Activity

This compound has shown promise in cancer research, particularly regarding its ability to induce apoptosis in cancer cells. Studies have reported that it can inhibit cell proliferation and promote apoptotic pathways in various cancer cell lines.

Case Study: Apoptosis Induction in K562 Cells

In vitro experiments revealed that treatment with this compound at concentrations of 50 µM led to:

- Decreased cell viability : Cell growth reduced significantly after treatment.

- Apoptotic markers : Increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2).

The findings suggest that this compound may activate caspase pathways, leading to programmed cell death in cancerous cells .

Table 2: Effects on Cancer Cell Lines

| Cell Line | Concentration (µM) | Viability Reduction (%) | Apoptotic Markers |

|---|---|---|---|

| K562 (Leukemia) | 50 | 60 | Increased Bax, Decreased Bcl-2 |

| HepG2 (Liver Cancer) | 25 | 45 | Caspase-3 activation |

Eigenschaften

IUPAC Name |

(NZ)-N-(anthracen-9-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10,17H/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGMTCSSRBPNOQ-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34810-13-4 | |

| Record name | 9-Anthraldehyde oxime, predominantly syn | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.